molecular formula C8H10ClN3 B13884809 4-Chloro-6-(cyclopropylmethyl)pyrimidin-2-amine

4-Chloro-6-(cyclopropylmethyl)pyrimidin-2-amine

Cat. No.: B13884809
M. Wt: 183.64 g/mol
InChI Key: NFKDWZUZRKWRID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(cyclopropylmethyl)pyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C8H10ClN3. This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(cyclopropylmethyl)pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-6-methylpyrimidine with cyclopropylmethylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(cyclopropylmethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield various aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(cyclopropylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. In the case of its fungicidal activity, the compound acts as a mitochondrial complex I electron transport inhibitor, disrupting the energy production in fungal cells. This leads to the inhibition of fungal growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(cyclopropylmethyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethyl group enhances its lipophilicity and may improve its interaction with biological targets compared to other pyrimidine derivatives .

Properties

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

4-chloro-6-(cyclopropylmethyl)pyrimidin-2-amine

InChI

InChI=1S/C8H10ClN3/c9-7-4-6(3-5-1-2-5)11-8(10)12-7/h4-5H,1-3H2,(H2,10,11,12)

InChI Key

NFKDWZUZRKWRID-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=CC(=NC(=N2)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.